molecular formula C7H4ClIN2 B15064020 2-Chloro-6-iodoimidazo[1,2-a]pyridine

2-Chloro-6-iodoimidazo[1,2-a]pyridine

Cat. No.: B15064020
M. Wt: 278.48 g/mol
InChI Key: HWMBPTODRVFOPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-iodoimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both chlorine and iodine atoms in the structure makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-iodoimidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine core. One common method is the halogenation of imidazo[1,2-a]pyridine derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-iodoimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 2-Chloro-6-iodoimidazo[1,2-a]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-bromoimidazo[1,2-a]pyridine
  • 2-Chloro-6-fluoroimidazo[1,2-a]pyridine
  • 2-Iodo-6-bromoimidazo[1,2-a]pyridine

Uniqueness

2-Chloro-6-iodoimidazo[1,2-a]pyridine is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity and selectivity in chemical reactions. This dual halogenation allows for versatile functionalization and the development of novel compounds with enhanced biological and chemical properties .

Properties

Molecular Formula

C7H4ClIN2

Molecular Weight

278.48 g/mol

IUPAC Name

2-chloro-6-iodoimidazo[1,2-a]pyridine

InChI

InChI=1S/C7H4ClIN2/c8-6-4-11-3-5(9)1-2-7(11)10-6/h1-4H

InChI Key

HWMBPTODRVFOPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1I)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.